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Introduction

SH-1028 is a potent and irreversible third-generation epidermal growth factor receptor (EGFR)
tyrosine kinase inhibitor (TKI). It has demonstrated significant efficacy in overcoming T790M-
mediated resistance in non-small cell lung cancer (NSCLC), a common challenge with earlier-
generation EGFR inhibitors. SH-1028 exhibits a pyrimidine-based structure and, like
osimertinib, is designed to selectively target mutant forms of EGFR while sparing the wild-type
(WT) form, thereby potentially reducing off-target effects and associated toxicities. This
application note provides an overview of SH-1028, its mechanism of action, and detailed
protocols for its application in high-throughput screening (HTS) to identify and characterize
novel EGFR inhibitors.

Mechanism of Action

SH-1028 functions as an irreversible inhibitor of EGFR by forming a covalent bond with the
cysteine-797 residue located in the ATP-binding site of the kinase domain. This covalent
modification permanently inactivates the receptor, leading to the inhibition of downstream
signaling pathways that are crucial for tumor cell proliferation and survival. Preclinical studies

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b15140423#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15140423?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

have shown that SH-1028 and its primary metabolite, Imp3, continuously suppress EGFR
phosphorylation.

Quantitative Data Summary

The inhibitory activity of SH-1028 against various EGFR mutations has been determined
through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are
summarized in the table below, highlighting its potency and selectivity.

EGFR Mutation IC50 (nmollL)
L858R 2.35

L861Q 13
L858R/T790M 0.55

d746-750 1.6
d746—-750/T790M 0.84

Signaling Pathway

The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon binding to
its ligand (e.g., EGF), dimerizes and activates its intrinsic tyrosine kinase activity. This leads to
autophosphorylation of tyrosine residues in the cytoplasmic domain, which then serve as
docking sites for various signaling proteins. The activation of these downstream pathways,
primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, promotes cell
proliferation, survival, and differentiation. In many cancers, mutations in EGFR lead to its
constitutive activation, driving uncontrolled cell growth. SH-1028 inhibits this signaling cascade
at its origin by blocking the kinase activity of EGFR.
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EGFR Signaling Pathway and Inhibition by SH-1028

High-Throughput Screening (HTS) Experimental
Workflow

A typical HTS campaign to identify novel EGFR inhibitors involves several stages, from primary
screening of a large compound library to secondary assays for hit confirmation and
characterization. The workflow is designed to efficiently identify potent and selective inhibitors.
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High-Throughput Screening Workflow for EGFR Inhibitors

Experimental Protocols

Two common types of assays are employed in HTS campaigns for kinase inhibitors:
biochemical assays and cell-based assays.
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Biochemical HTS Assay: LanthaScreen™ Eu-Kinase
Binding Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)

assay for measuring the binding of test compounds to the EGFR kinase domain.

Objective: To identify compounds that directly bind to the ATP-binding site of mutant EGFR
(e.g., LB58R/T790M).

Materials:

Recombinant EGFR (L858R/T790M) enzyme

LanthaScreen™ Eu-anti-pY antibody

Alexa Fluor™ 647-labeled kinase tracer

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 0.01% Brij-35)
Test compounds (dissolved in DMSO)

384-well, low-volume, non-binding microplates

Plate reader capable of TR-FRET measurements

Protocol:

Compound Plating: Dispense 100 nL of test compounds at various concentrations into the
wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

Enzyme and Tracer Preparation: Prepare a solution of EGFR enzyme and the Alexa Fluor™
647-labeled tracer in assay buffer.

Dispensing Enzyme/Tracer Mix: Add 5 uL of the enzyme/tracer mixture to each well of the
compound plate.

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
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e Antibody Preparation: Prepare a solution of the LanthaScreen™ Eu-anti-pY antibody in
assay buffer.

o Dispensing Antibody: Add 5 pL of the antibody solution to each well.
» Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

o Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the
emission at 665 nm and 615 nm following excitation at 340 nm.

o Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
Determine the percent inhibition for each compound and calculate IC50 values for active
compounds.

Cell-Based HTS Assay: Cell Proliferation Assay

This protocol outlines a method to assess the ability of test compounds to inhibit the
proliferation of cancer cells harboring specific EGFR mutations.

Objective: To determine the cytotoxic or cytostatic effect of test compounds on EGFR-
dependent cancer cell lines (e.g., NCI-H1975, which expresses the L858R/T790M double
mutation).

Materials:

NCI-H1975 cells

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

Test compounds (dissolved in DMSO)

CellTiter-Glo® Luminescent Cell Viability Assay reagent

384-well, clear-bottom, white-walled microplates

Luminometer plate reader

Protocol:
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Cell Seeding: Seed NCI-H1975 cells into 384-well plates at a density of 2,000 cells per well
in 40 pL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

Compound Addition: Add 100 nL of test compounds at various concentrations to the cell
plates. Include vehicle control (DMSO) wells.

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
Reagent Addition: Add 20 pL of CellTiter-Glo® reagent to each well.

Lysis and Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2
minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the
luminescent signal.

Data Acquisition: Measure the luminescence of each well using a luminometer.

Data Analysis: Normalize the data to the vehicle control wells and calculate the percent
inhibition of cell proliferation. Determine the GI50 (concentration for 50% inhibition of growth)
for active compounds.
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cancer cells in 384-well plates

2. Add test compounds
at various concentrations

3. Incubate for 72 hours

4. Add cell viability reagent
(e.g., CellTiter-Glo®)

5. Measure luminescence

6. Calculate % inhibition
and determine GI50
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Cell-Based HTS Assay Workflow

Conclusion

SH-1028 serves as a valuable tool and reference compound in high-throughput screening
campaigns aimed at discovering novel third-generation EGFR inhibitors. The protocols outlined
in this application note provide robust and reproducible methods for both biochemical and cell-
based screening. By employing these assays, researchers can effectively identify and
characterize new chemical entities with the potential to overcome acquired resistance to
existing EGFR-targeted therapies in NSCLC and other cancers.
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» To cite this document: BenchChem. [Application of SH-1028 in High-Throughput Screening].
BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b15140423/docs#application-of-sh-1028-in-high-
throughput-screening]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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